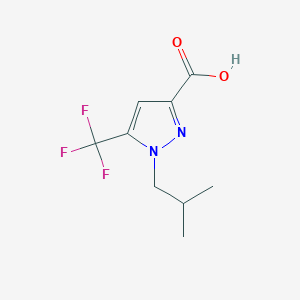![molecular formula C14H18N4O2S B2583901 1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797308-13-4](/img/structure/B2583901.png)
1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Tuning
One significant application of urea derivatives in scientific research is their role in forming hydrogels with varying physical properties through anion tuning. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at specific pH levels. The rheology and morphology of these gels can be adjusted based on the anion identity, providing a method for customizing the gels' physical attributes. Such hydrogels have implications in drug delivery systems and tissue engineering by facilitating controlled release and providing a scaffold for tissue regeneration (Lloyd & Steed, 2011).
Synthesis of Novel Compounds
Urea derivatives are pivotal in the synthesis of various novel compounds with potential pharmaceutical applications. For example, they have been used to synthesize pyridine and naphthyridine derivatives, which are essential in developing new therapeutic agents. The versatile chemistry of urea derivatives allows for the creation of compounds with unique structures and properties, facilitating the discovery of new drugs and materials (Abdelrazek et al., 2010).
Enhancing Adventitious Rooting
Some urea derivatives exhibit cytokinin-like activity, significantly enhancing adventitious root formation. These synthetic compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), have been used extensively in plant morphogenesis studies. They serve as positive regulators of cell division and differentiation, highlighting their importance in agricultural research for crop improvement and propagation techniques (Ricci & Bertoletti, 2009).
Acetylcholinesterase Inhibition
In the quest for treatments for neurodegenerative diseases, urea derivatives have been explored for their potential as acetylcholinesterase inhibitors. Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that these compounds can inhibit acetylcholinesterase activity, a key target in Alzheimer's disease treatment. By optimizing structural elements, researchers have developed compounds with significant inhibitory activities, shedding light on new avenues for therapeutic intervention (Vidaluc et al., 1995).
Anticancer Activity
Urea derivatives are also being investigated for their anticancer properties. By synthesizing specific urea compounds and evaluating their cytotoxic effects on cancer cell lines, researchers aim to develop new anticancer agents. This research opens up possibilities for creating more effective and targeted cancer therapies, contributing to the ongoing fight against cancer (Gaudreault et al., 1988).
Eigenschaften
IUPAC Name |
1-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18-13-4-5-20-9-11(13)12(17-18)8-16-14(19)15-7-10-3-2-6-21-10/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQERPPHOHFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)
![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)


![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)


![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)

